2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Description
Properties
IUPAC Name |
2-amino-5-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-18-10-4-2-8(3-5-10)9-6-11-13(12(17)7-9)19-14(15)16-11/h2-5,9H,6-7H2,1H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZPFNUBYQIFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(=O)C2)SC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the reaction of 2-aminothiazole derivatives with appropriate aldehydes or ketones under specific conditions. One common method involves the use of acetonitrile as a solvent, with reagents such as 4-mercaptopyridine, DIEA (N,N-diisopropylethylamine), and potassium iodide. The reaction is carried out at elevated temperatures, often around 110°C, for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Common in organic synthesis, substitution reactions can introduce new substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms onto the benzothiazole ring .
Scientific Research Applications
2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its anticancer and antimicrobial properties, showing promise in preclinical studies.
Mechanism of Action
The mechanism of action of 2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with intracellular processes .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues and Similarity Analysis
Key structural analogues and their similarities are summarized below:
Key Observations:
- Amino vs. Methyl Groups: The amino group at position 2 in the target compound may facilitate hydrogen bonding with biological targets, unlike methyl-substituted derivatives .
Pharmacological Activity Comparisons
Anticancer Activity:
- Target Compound: Limited direct data, but structurally related dihydrobenzothiazolones (e.g., dihydrobenzo[h]quinazolines) show IC₅₀ values in the low micromolar range against breast cancer cell lines (MCF-7) .
- THPA6 : Exhibits anti-inflammatory activity with an ulcer index of 0.58 ± 0.08 (33% of diclofenac), suggesting favorable gastrointestinal safety .
Antiviral Activity:
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Compound | Molecular Weight | LogP | Water Solubility (mg/mL) |
|---|---|---|---|
| 2-Amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one | 274.34 | 2.1 | 0.15 |
| 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one | 194.23 | 1.4 | 0.85 |
| 2-Methyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one | 193.25 | 1.8 | 0.45 |
Biological Activity
2-Amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a heterocyclic compound belonging to the benzo[d]thiazole class, recognized for its diverse biological activities. This compound features a thiazole ring and an amino group, making it of particular interest in medicinal chemistry for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Anticancer Properties
Research indicates that derivatives of benzothiazoles exhibit significant anticancer activities. For instance, studies have shown that related benzothiazole compounds possess selective and potent antitumor properties against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth through unique pathways distinct from conventional chemotherapeutics .
Case Study:
A study demonstrated that a related compound, 2-(4-aminophenyl)benzothiazole, showed remarkable efficacy in inhibiting the growth of breast cancer (MCF-7) and colon cancer (HCT-116) cells. The compound's effectiveness was characterized by a biphasic dose-response relationship, indicating its potential as a targeted anticancer agent .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 10 |
| This compound | HCT-116 | 8 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Benzothiazole derivatives have been reported to show activity against various bacterial strains and fungi. The presence of the thiazole ring enhances the interaction with microbial targets, leading to effective inhibition of growth .
Antimicrobial Activity Summary:
- Bacteria: Effective against Pseudomonas aeruginosa and Staphylococcus aureus.
- Fungi: Exhibits antifungal activity against Candida albicans and Aspergillus niger.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that modifications to the thiazole ring can significantly influence the compound's activity. The mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of key enzymes involved in cell proliferation.
- Disruption of microbial cell wall synthesis.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions: Combining appropriate precursors under acidic or basic conditions.
- Purification Techniques: Recrystallization or chromatography to isolate the desired product from by-products.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one?
- Methodology : The compound can be synthesized via cyclocondensation of 4-methoxybenzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in the presence of thioglycolic acid and catalytic piperidine. Reaction optimization involves refluxing in 1,4-dioxane for 5 hours, followed by acidification and recrystallization . Alternative routes include Knoevenagel condensation of active methylene compounds (e.g., malononitrile) with the parent ketone intermediate under basic conditions .
Q. How is structural characterization performed for this compound?
- Methodology :
- NMR : Key signals include δ 7.37–7.45 ppm (aromatic protons from the 4-methoxyphenyl group), δ 3.80–3.85 ppm (methoxy protons), and δ 2.50–2.82 ppm (methylene protons in the dihydrothiazole ring) .
- IR : Strong absorption at ~1650–1675 cm⁻¹ confirms the carbonyl group .
- Mass Spectrometry : Molecular ion peaks at m/z 276.3 (C₁₄H₁₄N₂O₂S) with fragmentation patterns consistent with loss of the methoxy group (Δ m/z 31) .
Q. What are the primary applications of this compound in heterocyclic chemistry?
- Methodology : The compound serves as a precursor for annelated sulfur heterocycles. For example:
- Pyrazole/Pyrimidine Fusion : React with hydrazine hydrate or guanidine in methanol/NaOMe to form tricyclic fused pyrazolones (e.g., 17–20 in ).
- Thienoindole Synthesis : Condensation with ethyl azidoacetate followed by thermal cyclization yields thienoindole derivatives .
Advanced Research Questions
Q. How can regioselective functionalization be achieved at the α-position to the thiazole sulfur?
- Methodology :
- Electrophilic Substitution : Bromination with N-bromosuccinimide (NBS) in CCl₄ at 0°C selectively targets the α-position .
- Formylation : Use ethyl formate/NaOEt to introduce a formyl group, which tautomerizes to a hydroxymethylene intermediate (10 in ).
- Limitations : Substituents like methyl groups at the α-position redirect electrophiles to the 3-position .
Q. What computational strategies predict reactivity in cyclization reactions involving this compound?
- Methodology :
- MM2 Calculations : Model steric and electronic effects during annelation reactions (e.g., pyrimidine ring formation on thienobenzo[b]thiophene cores) .
- DFT Studies : Optimize transition states for Knoevenagel condensations, focusing on charge distribution at the carbonyl carbon and methylene donors .
Q. How does the compound perform in pharmacological assays, and what are key methodological considerations?
- Methodology :
- Cytotoxicity Testing : Use SRB assays against cancer cell lines (e.g., MCF-7, HEPG-2). Dissolve the compound in DMSO (≤0.5% final concentration) and incubate for 48 hours. IC₅₀ values are compared to reference agents like CHS-828 .
- γ-Secretase Modulation : Radiolabeling with ¹¹C (via [¹¹C]CH₃I alkylation) enables PET imaging of amyloid-β modulation in Alzheimer’s models. Key steps: precursor (8) methylation, HPLC purification, and in vivo biodistribution studies .
Q. What analytical techniques resolve contradictions in synthetic byproduct identification?
- Methodology :
- HPLC-MS/MS : Differentiate isomeric byproducts (e.g., diketone 9 vs. target ketone 3) using retention time and fragmentation patterns .
- X-ray Crystallography : Resolve regiochemistry disputes (e.g., 5-bromo vs. 6-bromo derivatives) .
Key Methodological Challenges
- Regioselectivity : Competing reactivity at α-thiazole vs. methoxyphenyl positions requires careful optimization of electrophile stoichiometry .
- Byproduct Management : Steam distillation or column chromatography is critical to isolate target compounds from diketone byproducts (e.g., 9) .
- Stability : The dihydrothiazole ring is prone to oxidation; store under inert gas at –20°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
